3-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-6,7,8,9-tetrahydro-2H-thiazolo[2,3-b]quinazolin-5(3H)-one 3-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-6,7,8,9-tetrahydro-2H-thiazolo[2,3-b]quinazolin-5(3H)-one
Brand Name: Vulcanchem
CAS No.: 1021091-31-5
VCID: VC4317758
InChI: InChI=1S/C22H25FN4O2S/c23-17-6-2-4-8-19(17)25-9-11-26(12-10-25)20(28)13-15-14-30-22-24-18-7-3-1-5-16(18)21(29)27(15)22/h2,4,6,8,15H,1,3,5,7,9-14H2
SMILES: C1CCC2=C(C1)C(=O)N3C(CSC3=N2)CC(=O)N4CCN(CC4)C5=CC=CC=C5F
Molecular Formula: C22H25FN4O2S
Molecular Weight: 428.53

3-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-6,7,8,9-tetrahydro-2H-thiazolo[2,3-b]quinazolin-5(3H)-one

CAS No.: 1021091-31-5

Cat. No.: VC4317758

Molecular Formula: C22H25FN4O2S

Molecular Weight: 428.53

* For research use only. Not for human or veterinary use.

3-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-6,7,8,9-tetrahydro-2H-thiazolo[2,3-b]quinazolin-5(3H)-one - 1021091-31-5

Specification

CAS No. 1021091-31-5
Molecular Formula C22H25FN4O2S
Molecular Weight 428.53
IUPAC Name 3-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-2,3,6,7,8,9-hexahydro-[1,3]thiazolo[2,3-b]quinazolin-5-one
Standard InChI InChI=1S/C22H25FN4O2S/c23-17-6-2-4-8-19(17)25-9-11-26(12-10-25)20(28)13-15-14-30-22-24-18-7-3-1-5-16(18)21(29)27(15)22/h2,4,6,8,15H,1,3,5,7,9-14H2
Standard InChI Key WEGDISVOMYRFOD-UHFFFAOYSA-N
SMILES C1CCC2=C(C1)C(=O)N3C(CSC3=N2)CC(=O)N4CCN(CC4)C5=CC=CC=C5F

Introduction

Chemical Profile and Structural Characteristics

Molecular Identity

The compound belongs to the thiazolo[2,3-b]quinazoline class, characterized by a fused thiazole-quinazoline core substituted with a 4-(2-fluorophenyl)piperazine moiety via a 2-oxoethyl linker. Key physicochemical properties include:

PropertyValue
Molecular FormulaC₂₂H₂₅FN₄O₂S
Molecular Weight428.53 g/mol
IUPAC Name3-[2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl]-2,3,6,7,8,9-hexahydro-[1, thiazolo[2,3-b]quinazolin-5-one
CAS Number1021091-31-5
SMILESC1CCC2=C(C1)C(=O)N3C(CSC3=N2)CC(=O)N4CCN(CC4)C5=CC=CC=C5F

The piperazine ring introduces conformational flexibility, while the fluorine atom on the phenyl group enhances electronegativity and metabolic stability .

Synthetic Considerations

Synthesis routes for thiazoloquinazoline derivatives typically involve multi-step strategies:

  • Core Formation: Cyclocondensation of thiourea derivatives with α,β-unsaturated ketones to construct the thiazolo[2,3-b]quinazoline scaffold.

  • Side-Chain Introduction: Alkylation or acylation reactions to attach the 2-oxoethyl-piperazine moiety.

  • Functionalization: Electrophilic substitution (e.g., fluorination) at the phenyl ring .
    Exact protocols remain proprietary, but analogous syntheses of piperazine-containing compounds employ coupling agents like EDCl/HOBt for amide bond formation .

Biological Activity and Mechanism of Action

Central Nervous System (CNS) Modulation

The 4-(2-fluorophenyl)piperazine moiety is a hallmark of psychotropic agents (e.g., aripiprazole). This group binds serotonin (5-HT₁ₐ) and dopamine (D₂) receptors, implicating the compound in neuropsychiatric disorder therapeutics . Molecular docking predicts hydrogen bonding with Glu200 and Ser199 residues in ENT1 transporters, though ENT2 selectivity is hypothesized due to steric compatibility with Val186 and Asp187 .

Pharmacological Applications

Kinase Inhibition for Neurodegenerative Diseases

Patent US9446044B2 identifies thiazolo[5,4-f]quinazolines as DYRK1A inhibitors (IC₅₀: 50–100 nM), proposing utility in Alzheimer’s disease . While direct data for this compound are absent, structural alignment suggests comparable DYRK1A binding via:

  • Hydrophobic Interactions: Between the thiazoloquinazoline core and Leu241/Val306.

  • Polar Contacts: Fluorophenyl group with Lys234 .

Nucleoside Transporter Modulation

Analogues like FPMINT (4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine) inhibit equilibrative nucleoside transporters (ENTs) with ENT2 selectivity (5-fold over ENT1) . Key SAR insights applicable to this compound include:

  • Halogen Substitution: Fluorine at the phenyl ring’s ortho position enhances ENT2 affinity (ΔG = −8.2 kcal/mol vs. −6.7 kcal/mol for chloro-substituted analogues) .

  • Piperazine Role: The basic nitrogen participates in salt bridges with Asp187 in ENT2, stabilizing the inhibitor-transporter complex .

Structure-Activity Relationship (SAR) Analysis

Structural FeatureBiological ImpactSupporting Evidence
Thiazoloquinazoline coreDNA intercalation, kinase inhibitionPatent US9446044B2 , Vulcanchem
2-Oxoethyl linkerConformational flexibilityMolecular docking
4-(2-Fluorophenyl)piperazineENT2 selectivity, CNS penetrationENT uptake assays
Fluorine substituentMetabolic stability, electronegativityComparative IC₅₀ studies

Removal of the fluorine atom reduces ENT2 affinity by 4-fold, while replacing the thiazole with oxazole abolishes anticancer activity .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator